molecular formula C20H25N3O2 B2940761 N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide CAS No. 941931-02-8

N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide

Cat. No. B2940761
CAS RN: 941931-02-8
M. Wt: 339.439
InChI Key: DHPVJNUNPZGHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide” is a complex organic compound. It contains a cyclopentyl group, a pyridazinone ring, and a trimethylphenyl group . The exact properties and uses of this compound would depend on its specific structure and the context in which it is used.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a cyclopentyl group (a five-membered ring of carbon atoms), a pyridazinone ring (a six-membered ring containing two nitrogen atoms and one oxygen atom), and a trimethylphenyl group (a phenyl group with three methyl groups attached). The exact three-dimensional structure would depend on the specific orientations and connections of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially react, including the amide group and the pyridazinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure. These properties could be determined through experimental testing.

Scientific Research Applications

Therapeutic Potential and Mechanisms

Pharmacological Applications

Research into compounds similar to N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has shown a range of potential pharmacological applications, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. These findings suggest a broad therapeutic potential for these compounds in treating various conditions (Habernickel, 2002).

Synthesis and Utility

The synthesis of novel classes of pyridazin-3-one derivatives has been explored, indicating the versatility of these compounds in creating fused azines with potential utility in further pharmaceutical development (Ibrahim & Behbehani, 2014). These synthetic pathways provide insight into the chemical flexibility and potential for creating new therapeutic agents based on the pyridazinone core structure.

Antimicrobial Activity

Studies have also investigated the antimicrobial properties of compounds bearing the sulfonamide moiety, which is structurally related to the compound . These studies have resulted in the synthesis of new heterocyclic compounds showing promising antibacterial and antifungal activities, highlighting the potential of such compounds in addressing microbial resistance (Darwish et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-13-10-15(3)17(11-14(13)2)18-8-9-20(25)23(22-18)12-19(24)21-16-6-4-5-7-16/h8-11,16H,4-7,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPVJNUNPZGHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.